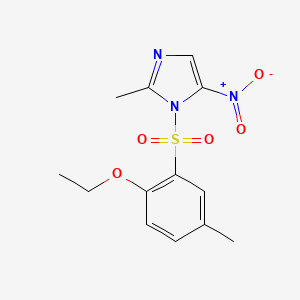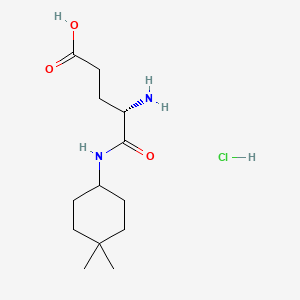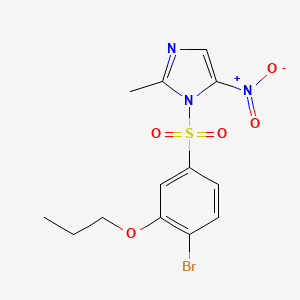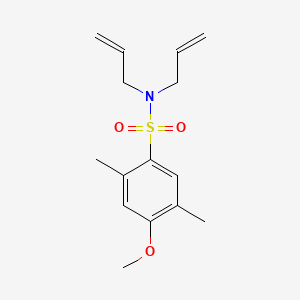
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide, also known as TMBPS, is a sulfonamide compound that has been synthesized and studied for its potential biological applications.
Mechanism of Action
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide reacts with H2S through a nucleophilic substitution reaction, resulting in the formation of a stable sulfonamide product. The reaction is selective for H2S and does not react with other thiols or sulfides. The resulting fluorescent signal is proportional to the concentration of H2S present in the sample.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and non-cytotoxic in cell culture experiments. It has also been shown to be stable in biological fluids and can be used to detect H2S in blood and tissue samples.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide as a fluorescent probe for H2S is its high selectivity and sensitivity. It is also relatively easy to synthesize and can be used in a variety of biological systems. However, one limitation is that it requires the use of a fluorescence microscope or spectrophotometer for detection, which may not be available in all laboratories.
Future Directions
There are several future directions for the use of 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide in scientific research. One potential application is in the detection of H2S in disease states, such as cancer and cardiovascular disease, where H2S levels are known to be altered. This compound could also be used to study the role of H2S in biological signaling pathways and to develop new therapies for H2S-related diseases. Additionally, this compound could be modified to detect other biologically important molecules, such as reactive oxygen species or nitric oxide.
Synthesis Methods
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with diisopropylamine, followed by a reaction with sodium hydride, and finally, a reaction with isopropanol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been studied for its potential as a fluorescent probe for detecting the presence of hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule in the body, but its detection can be difficult due to its low concentration and reactivity. This compound has been shown to selectively react with H2S, producing a fluorescent signal that can be detected and quantified.
Properties
IUPAC Name |
2,4,5-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-10(2)16(11(3)4)19(17,18)15-9-13(6)12(5)8-14(15)7/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLAMIDIAPKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)






